REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8](OCC)=[S:9])C=CC=CC=1.Br[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].C(S)C=C>CC[O-].[Na+]>[CH2:8]([S:9][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:7]=[CH2:1] |f:3.4|
|
Name
|
ethyl phenylthioacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=S)OCC
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
ethanolic solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)S
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After purification by chromatography on a silica column with cyclohexane as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)SCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |